1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules. The presence of both pyrimidine and pyrazole moieties in its structure allows for diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of a pyrimidine derivative with a pyrazole derivative. One common method involves the reaction of 2-chloropyrimidine with 3-amino-1H-pyrazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A similar compound with a fused pyrazole and pyrimidine ring system, known for its anticancer and enzymatic inhibitory activities.
Pyrimido[1,2-a]benzimidazole: Another related compound with a fused pyrimidine and benzimidazole ring system, used in medicinal chemistry for its broad-spectrum biological activities.
Uniqueness
1-(Pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of pyrimidine and pyrazole rings, which provides a distinct set of chemical and biological properties. This uniqueness allows for targeted interactions with specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H6N4O2 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
1-pyrimidin-5-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-1-2-12(11-7)6-3-9-5-10-4-6/h1-5H,(H,13,14) |
InChI Key |
QVCHBDDFJNIHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C2=CN=CN=C2 |
Origin of Product |
United States |
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